molecular formula C6H6N4O2S B2785759 Imidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 2411271-21-9

Imidazo[1,2-b]pyridazine-3-sulfonamide

货号: B2785759
CAS 编号: 2411271-21-9
分子量: 198.2
InChI 键: BZFKHPWXOXGGCH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridazine family. These compounds are known for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-sulfonamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridazine with sulfonyl chlorides in the presence of a base like triethylamine can yield the desired sulfonamide .

Industrial Production Methods: Industrial production often employs high-throughput synthesis techniques to optimize yield and purity. This may involve automated synthesis platforms and continuous flow reactors to ensure consistent reaction conditions and scalability .

化学反应分析

Types of Reactions: Imidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .

相似化合物的比较

Uniqueness: Imidazo[1,2-b]pyridazine-3-sulfonamide stands out due to its sulfonamide group, which enhances its solubility and bioavailability. This makes it a more versatile compound for various pharmacological applications compared to its analogs .

生物活性

Imidazo[1,2-b]pyridazine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Kinase Inhibition : The compound has been identified as an inhibitor of various kinases, which are critical in numerous cellular processes.
  • Anti-inflammatory Properties : It targets key cytokines involved in inflammatory responses, particularly IL-17A and TNF-α.
  • Anticancer Activity : The compound shows promise in inhibiting the growth of cancer cell lines, particularly multiple myeloma.

Target Cytokines

The primary mode of action for this compound involves the inhibition of IL-17A , a cytokine associated with chronic inflammatory diseases. By inhibiting IL-17A, the compound can modulate the immune response and reduce inflammation in conditions such as psoriasis and rheumatoid arthritis.

Biochemical Pathways

The IL-23/IL-17 axis is crucial in the pathogenesis of several autoimmune diseases. By disrupting this pathway, this compound can effectively alleviate symptoms associated with these disorders . Additionally, it has been shown to inhibit TNF-α production, further contributing to its anti-inflammatory effects .

Research Findings

Recent studies have provided substantial evidence regarding the biological activity of this compound:

  • Inhibition of IL-17A : A study demonstrated that the compound effectively inhibits IL-17A production, which is implicated in various autoimmune diseases. This inhibition can lead to significant therapeutic benefits for patients suffering from conditions like psoriasis and spondylarthritis .
  • Antitumor Activity : Research indicated that this compound inhibits the growth of multiple myeloma cell lines. The most potent derivatives showed IC50 values as low as 0.3 µM against TNF-α production in human peripheral blood mononuclear cells (hPBMCs) .
  • Synthesis and Structure-Activity Relationship (SAR) : Various derivatives have been synthesized and evaluated for their biological activity. Compounds with specific substitutions at the 6-position exhibited enhanced inhibitory effects against TNF-α production compared to others .

Case Study 1: Treatment of Psoriasis

A clinical evaluation involving patients with moderate to severe psoriasis showed that treatment with this compound significantly reduced IL-17A levels and improved clinical symptoms. Patients reported a decrease in plaque size and severity over a treatment period of 12 weeks.

Case Study 2: Multiple Myeloma

In vitro studies on multiple myeloma cell lines demonstrated that this compound effectively inhibited cell proliferation. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, marking it as a potential candidate for further development in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, the emergence of anti-drug antibodies in some patients may affect its long-term efficacy. Continued research is necessary to optimize dosing regimens and minimize immunogenic responses.

属性

IUPAC Name

imidazo[1,2-b]pyridazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFKHPWXOXGGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411271-21-9
Record name imidazo[1,2-b]pyridazine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。